molecular formula C11H14N2O B1416924 N-ethyl-2,3-dihydro-1H-indole-5-carboxamide CAS No. 1094284-63-5

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B1416924
CAS No.: 1094284-63-5
M. Wt: 190.24 g/mol
InChI Key: OYJWNOJRABEQMJ-UHFFFAOYSA-N
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Description

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide: is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological processes , suggesting that this compound may also interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide typically involves the reduction of corresponding indole derivatives. One common method is the reduction of 2-oxindoles using suitable reducing agents. For example, the reduction of polyfunctional 2-oxindoles can yield 2,3-dihydroindole derivatives . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, which provides good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Further reduction can lead to fully saturated indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and fully reduced indole compounds.

Scientific Research Applications

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,13H,2,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJWNOJRABEQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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